

Spectroscopic Profile of 4-Iodo-3-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-3-methylphenol**

Cat. No.: **B148288**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Iodo-3-methylphenol**, a key intermediate in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols for acquiring this data for a solid phenolic compound are also provided, ensuring reproducibility and accuracy in your own research endeavors.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **4-Iodo-3-methylphenol**. Due to the limited availability of experimentally derived spectra in public databases, the NMR data presented here is based on computational predictions, providing a reliable estimation for spectral analysis.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5	d	1H	Ar-H
~7.0	d	1H	Ar-H
~6.8	s	1H	Ar-H
~5.0	s	1H	OH
~2.4	s	3H	CH ₃

Note: Predicted chemical shifts can vary slightly depending on the prediction algorithm and experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~155	C-OH
~140	C-I
~138	Ar-C
~130	Ar-CH
~120	Ar-CH
~115	Ar-CH
~90	C-CH ₃
~20	CH ₃

Note: These are estimated chemical shifts. Actual values may differ.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3550-3200	Strong, Broad	O-H Stretch (Phenolic)
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium	Aliphatic C-H Stretch (CH ₃)
1600-1450	Medium-Strong	Aromatic C=C Bending
1300-1000	Strong	C-O Stretch (Phenolic)
~800-600	Medium-Strong	C-I Stretch

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
234	High	[M] ⁺ (Molecular Ion)
219	Moderate	[M-CH ₃] ⁺
107	High	[M-I] ⁺
79	Moderate	[C ₆ H ₅ O] ⁺
77	Moderate	[C ₆ H ₅] ⁺

Note: Fragmentation patterns are predicted based on common pathways for iodinated and phenolic compounds.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid sample of **4-Iodo-3-methylphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solid-State)

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of solid **4-Iodo-3-methylphenol**.

Methodology:

- Sample Preparation:
 - Finely powder a small amount (10-20 mg) of **4-Iodo-3-methylphenol** using an agate mortar and pestle.
 - Carefully pack the powdered sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor). Ensure the sample is packed tightly and evenly to the specified height for the probe.
- Instrument Setup:
 - Insert the rotor into the solid-state NMR probe.
 - Tune and match the probe for the desired nuclei (^1H and ^{13}C).
 - Set the magic angle to 54.74° precisely.
- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional ^1H spectrum using a simple pulse-acquire sequence. Due to the presence of strong homonuclear dipolar couplings in solids, high-power decoupling or fast magic-angle spinning (MAS) is crucial for obtaining high-resolution spectra.
 - ^{13}C NMR: Employ a cross-polarization magic-angle spinning (CP/MAS) experiment to enhance the sensitivity of the ^{13}C signal.^[1] This technique transfers magnetization from the abundant protons to the less abundant carbon-13 nuclei. High-power proton decoupling is applied during acquisition to remove ^1H - ^{13}C dipolar couplings.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.

- Reference the chemical shifts using an external standard (e.g., adamantane for ^{13}C).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain the infrared absorption spectrum of solid **4-Iodo-3-methylphenol**.

Methodology:

- Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[2]

- Place a small amount of the powdered **4-Iodo-3-methylphenol** onto the center of the ATR crystal.[2]

- Instrument Setup:

- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

- Data Acquisition:

- Lower the press arm to apply firm and even pressure on the solid sample, ensuring good contact with the ATR crystal.[2]

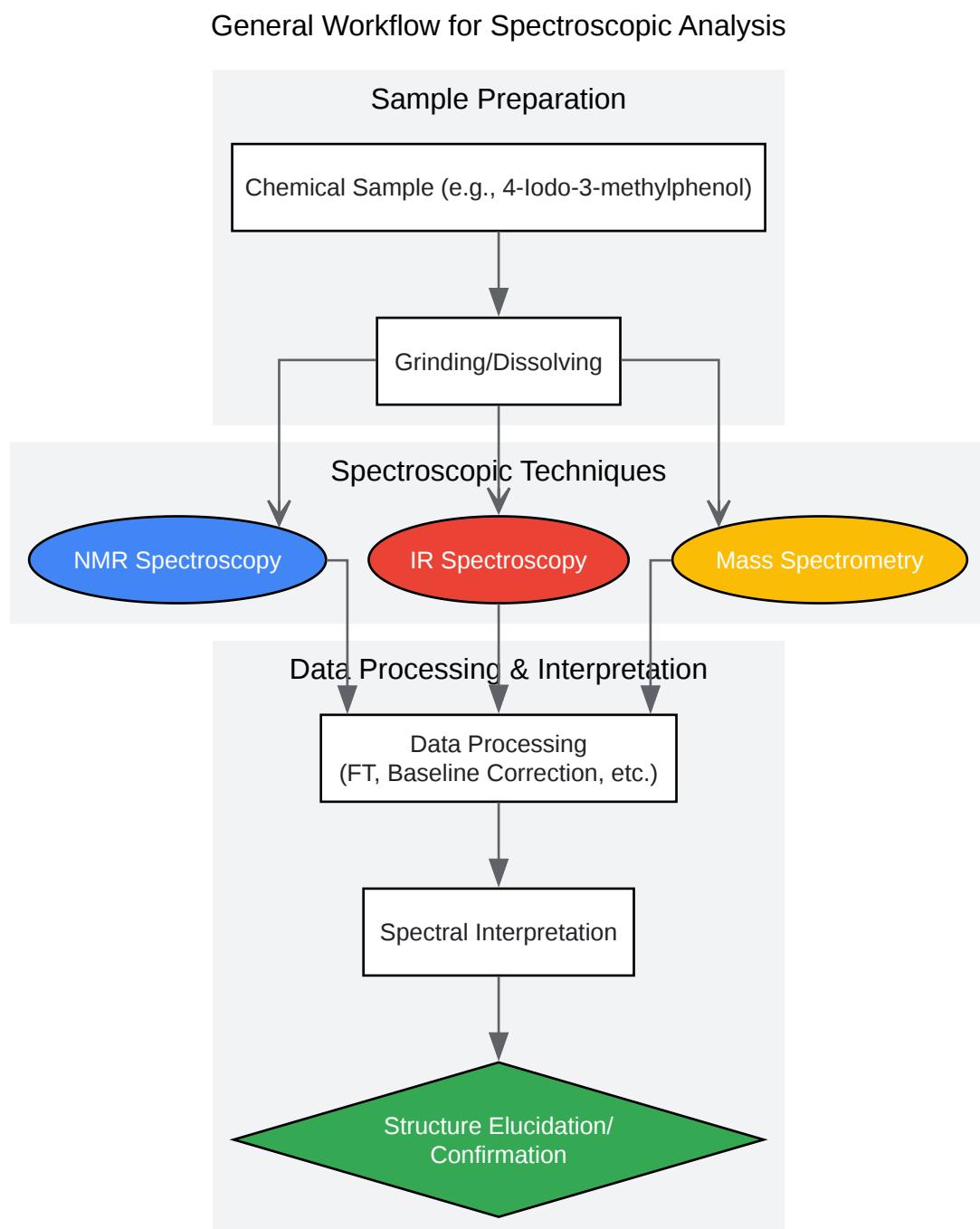
- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Processing:

- The instrument software will automatically perform a background subtraction.
 - The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS) (Electron Ionization - EI)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.


Methodology:

- Sample Introduction:
 - For a solid sample, a direct insertion probe is typically used.[3]
 - Load a small amount of the crystalline or powdered **4-Iodo-3-methylphenol** into a capillary tube and place it on the tip of the probe.
- Instrument Setup:
 - Insert the probe into the ion source of the mass spectrometer.[4]
 - The ion source is maintained under a high vacuum.[5]
 - Set the electron energy to 70 eV, a standard for generating reproducible fragmentation patterns.[4]
- Data Acquisition:
 - Gently heat the probe to volatilize the sample into the gas phase within the ion source.[6]
 - The gaseous molecules are then bombarded by the electron beam, causing ionization and fragmentation.[5]
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and expected fragments.
- Data Processing:
 - The software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

- Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data interpretation.

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Electron ionization - Wikipedia [en.wikipedia.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-iodo-3-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b148288#spectroscopic-data-nmr-ir-ms-of-4-iodo-3-methylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com